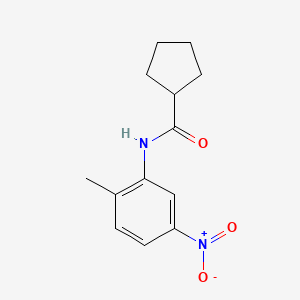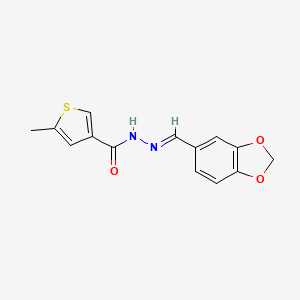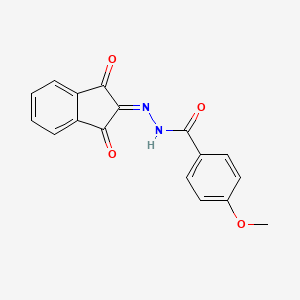
N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide, also known as MNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide acts as a positive allosteric modulator of the GABAA receptor, meaning that it enhances the effects of GABA, the main inhibitory neurotransmitter in the brain. This results in increased inhibition of neuronal activity, leading to sedative and anxiolytic effects (3).
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide has been found to produce sedative and anxiolytic effects in animal models (3). It has also been shown to enhance the effects of propofol, resulting in deeper anesthesia and longer duration of sedation (4). However, further research is needed to fully understand the biochemical and physiological effects of N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide is its potential to enhance the effects of propofol, which could lead to more effective anesthesia in clinical settings. However, N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide has not been extensively studied and its effects on humans are not yet known. Additionally, N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide may have limitations in terms of its solubility and stability, which could impact its use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide. One area of interest is its potential as a tool for studying the GABAA receptor and its role in neuronal excitability. Additionally, N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide could be further studied for its potential as an anesthetic adjuvant in clinical settings. Further research is also needed to fully understand the biochemical and physiological effects of N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide and its potential limitations as a research tool.
In conclusion, N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. While further research is needed to fully understand its effects and limitations, N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide has the potential to be a valuable tool in the study of the GABAA receptor and its role in neuronal excitability.
Synthesemethoden
N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide can be synthesized through a multi-step process involving the reaction of cyclopentanone with methylamine, followed by nitration and reduction. This method has been described in detail in previous studies (1, 2).
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the GABAA receptor, which is involved in the regulation of neuronal excitability (3). N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide has also been found to enhance the effects of the anesthetic propofol, which acts on the GABAA receptor (4).
Eigenschaften
IUPAC Name |
N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-6-7-11(15(17)18)8-12(9)14-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPHXNBCWLDKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5800124.png)

![4-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800149.png)

![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5800160.png)

![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)
![N,N,N'-trimethyl-N'-{[5-(3-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B5800189.png)
![2-(4-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5800191.png)
![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)
